N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide
Description
Contextualization within Relevant Chemical Classes
The structure of N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide is a deliberate amalgamation of chemical features known to interact with biological systems. Its design implicitly draws upon the rich history and deep understanding of its parent chemical classes.
Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone of medicinal chemistry. nih.gov Their journey began with the discovery of Prontosil, the first commercially available antibacterial agent, which demonstrated the immense therapeutic potential of this chemical class. scispace.com This discovery ushered in the era of sulfa drugs and revolutionized the treatment of bacterial infections. scispace.com
The biological activity of sulfonamides extends far beyond their antibacterial properties. They are known to exhibit a wide array of pharmacological effects, including diuretic, hypoglycemic, anti-inflammatory, and anti-cancer activities. nih.govscispace.com This versatility stems from the ability of the sulfonamide group to act as a structural mimic (bioisostere) of other functional groups, such as carboxylic acids, and to participate in crucial hydrogen bonding interactions with biological targets like enzymes. nih.govmedchemexpress.cn The N-acylsulfonamide moiety, in particular, has garnered significant interest in recent years for the design of new drug analogues due to its specific physicochemical properties. rsc.orgumontpellier.frnih.gov
The phenoxypropanamide scaffold is another privileged structure in drug discovery. It consists of a phenoxy group linked to a propanamide chain. This arrangement provides a versatile framework that can be readily modified to optimize interactions with a variety of biological targets. The inclusion of a phenoxy ring can influence the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the propanamide linker offers conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site.
The development of sulfonamide-based drugs has a rich history dating back to the early 20th century. The initial focus was on their antibacterial properties, leading to the synthesis of a vast library of sulfa drugs. Over time, the understanding of their mechanism of action and the development of bacterial resistance prompted further research into novel sulfonamide derivatives with diverse therapeutic applications. ajchem-b.com
The exploration of aryloxypropanamide derivatives has also been a fruitful area of research in medicinal chemistry. These compounds have been investigated for a range of biological activities, and their development has been driven by the desire to create molecules with improved potency and selectivity for their intended targets.
Rationale for Academic Research on this compound
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the study of closely related compounds. For instance, the synthesis and biological evaluation of propanamide-sulfonamide based drug conjugates have been explored for their potential as dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2). nih.gov
The design of such hybrid molecules, often referred to as drug conjugates, is a strategic approach in medicinal chemistry. nih.gov By combining two distinct pharmacophores, it is possible to develop multi-target agents that can address complex diseases with greater efficacy or reduced side effects. scispace.com In the case of this compound, the combination of the sulfonamide and phenoxypropanamide moieties could be aimed at targeting multiple biological pathways or enhancing the activity of one of the parent scaffolds.
A plausible synthetic route for this compound can be extrapolated from the synthesis of similar compounds. For example, a related compound, (S)-N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was synthesized through an amide coupling reaction. nih.gov This involved reacting the appropriate carboxylic acid (in this case, a derivative of naproxen) with N-(4-sulfamoylphenyl)acetamide in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov A similar strategy could be employed for the target molecule, starting with 2-phenoxypropanoic acid and N-(4-acetylsulfamoyl)phenylamine.
Significance of the Sulfamoyl-Phenoxypropanamide Motif in Molecular Interactions
The sulfamoyl-phenoxypropanamide motif is a sophisticated structural arrangement that offers multiple points of interaction with biological macromolecules. The N-acylsulfonamide portion of the molecule is an acidic moiety that can participate in ionic and electrostatic interactions. nih.gov The additional carbonyl group in the N-acylsulfonamide, compared to a simple sulfonamide, provides another hydrogen bond acceptor, potentially leading to stronger and more specific binding to target proteins. nih.gov
The combination of these features in the sulfamoyl-phenoxypropanamide motif creates a molecule with the potential for high-affinity and selective binding to its biological target. The precise nature of these interactions would ultimately be determined by the specific protein it is designed to inhibit.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(24-15-6-4-3-5-7-15)17(21)18-14-8-10-16(11-9-14)25(22,23)19-13(2)20/h3-12H,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLZJADZWCATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Acetylsulfamoyl Phenyl 2 Phenoxypropanamide
Retrosynthetic Analysis of N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies three primary bond disconnections corresponding to its key functional groups.
The principal disconnections are:
Amide Bond (C-N): The most logical primary disconnection is the amide bond linking the phenoxypropanoyl moiety to the substituted aniline (B41778). This simplifies the molecule into two key precursors: 2-phenoxypropanoic acid (1) and 4-amino-N-acetylbenzenesulfonamide (2) .
Sulfonamide Bond (S-N): The N-acetylsulfonamide group of intermediate 2 can be disconnected. This leads back to 4-aminobenzenesulfonyl chloride (3) and acetamide (4) . A more practical route, however, involves the synthesis of the acetylsulfamoyl moiety on a protected or precursor ring system.
Ether Linkage (C-O): The ether bond within 2-phenoxypropanoic acid (1) can be disconnected via a Williamson ether synthesis logic. This identifies phenol (B47542) (5) and a 2-halopropanoic acid derivative (6) , such as ethyl 2-bromopropanoate, as the foundational starting materials.
This analysis suggests a convergent synthesis strategy where the three main components of the molecule are prepared separately before being coupled in the final stages.
Optimized Synthetic Pathways for this compound
Based on the retrosynthetic analysis, a multi-step synthetic pathway can be devised. The optimization of this pathway focuses on maximizing yield and purity at each step, particularly in the formation of the three critical linkages.
The final step in the proposed synthesis is the formation of the amide bond between 4-amino-N-acetylbenzenesulfonamide and 2-phenoxypropanoic acid. Amide bond formation is one of the most common transformations in organic chemistry, and numerous methods have been developed. ucl.ac.ukacs.org Conventional methods often involve the activation of the carboxylic acid. acs.org
The carboxylic acid (2-phenoxypropanoic acid) is typically converted into a more reactive species that can then readily react with the aniline derivative. Common strategies include:
Acid Chlorides: The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk This highly reactive intermediate subsequently reacts with the amine to form the amide.
Coupling Reagents: A wide variety of coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of harsh intermediates like acid chlorides. ucl.ac.uk These reagents generate an activated intermediate in situ. The choice of reagent can impact reaction time, yield, and the suppression of side reactions like racemization. researchgate.net
Interactive Data Table: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Typical Conditions | Byproducts | Advantages |
|---|
The synthesis of the key intermediate, 4-amino-N-acetylbenzenesulfonamide, involves the formation of a sulfonamide bond. The most common method for creating this bond is the reaction of a sulfonyl chloride with an amine. youtube.com A plausible pathway for this intermediate is a multi-step process:
Chlorosulfonation: Starting with acetanilide, chlorosulfonation using chlorosulfonic acid (ClSO₃H) yields 4-acetamidobenzenesulfonyl chloride.
Ammonolysis: The resulting sulfonyl chloride is then reacted with aqueous ammonia. The amino group displaces the chloride on the sulfonyl group to form 4-acetamidobenzenesulfonamide (B121751) (sulfacetamide).
Hydrolysis: The acetyl group on the aniline nitrogen is selectively hydrolyzed under basic or acidic conditions to yield sulfanilamide (B372717) (4-aminobenzenesulfonamide).
N-Acetylation of Sulfonamide: The final step is the selective acetylation of the sulfonamide nitrogen. This can be challenging due to the competing reactivity of the aniline nitrogen. Protection of the aniline nitrogen may be required before acetylation of the sulfonamide, followed by a deprotection step.
An alternative approach involves reacting a sulfonyl chloride with an amine in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com Recent advances in sulfonamide synthesis include metal-free photoredox-catalyzed methods and reactions that proceed in greener solvents. organic-chemistry.org
The precursor 2-phenoxypropanoic acid is efficiently synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenoxide acts as the nucleophile.
The standard procedure is as follows:
Deprotonation: Phenol is deprotonated using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium phenoxide.
Nucleophilic Substitution: The phenoxide is then reacted with an ester of 2-halopropanoic acid, typically ethyl 2-bromopropanoate. The phenoxide displaces the bromide ion in an Sₙ2 reaction to form ethyl 2-phenoxypropanoate.
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, usually by heating with aqueous sodium hydroxide, followed by acidic workup.
This method is robust and generally provides high yields for the desired ether-linked acid.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce waste and environmental impact in chemical manufacturing. acs.org For the synthesis of the target molecule, several greener alternatives to traditional methods can be considered.
Catalytic Amide Bond Formation: To circumvent the use of stoichiometric coupling reagents that generate significant waste, catalytic methods are preferred. ucl.ac.uksigmaaldrich.com Boronic acid catalysts, for example, can promote direct amidation between carboxylic acids and amines with water as the only byproduct. sigmaaldrich.com Enzymatic methods, utilizing enzymes like lipases, also offer a highly selective and environmentally benign route to amide formation. rsc.orgnih.gov
Sustainable Solvents: Traditional amide synthesis often employs solvents like DMF and CH₂Cl₂, which are hazardous. ucl.ac.uk Research has focused on replacing these with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water. whiterose.ac.uk
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for the ether linkage construction and other steps compared to conventional heating methods.
Synthesis of Analogues and Derivatives of this compound
The modular nature of the synthesis allows for the straightforward generation of analogues and derivatives by substituting the initial building blocks. This is a common strategy in medicinal chemistry to explore structure-activity relationships. ucl.ac.uk Modifications can be introduced at several positions on the molecular scaffold.
Modification of the Phenoxy Moiety: By substituting phenol with various substituted phenols (e.g., 4-chlorophenol, 4-methoxyphenol), a range of analogues with different electronic and steric properties on the terminal phenyl ring can be synthesized.
Modification of the Phenylsulfamoyl Core: Using substituted anilines as starting materials allows for the introduction of functional groups on the central aromatic ring.
Modification of the Acyl Groups: The acetyl groups on both the amide and sulfonamide functionalities can be replaced with other acyl groups by using different acid chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride) during the acylation steps.
Interactive Data Table: Examples of Synthetic Analogues Click on a row to see the required precursors for synthesizing the selected analogue.
| Analogue Name | Modification Site | Substituted Group |
|---|---|---|
| N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenoxy)propanamide | Phenoxy Ring | -Cl |
| N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)propanamide | Phenoxy Ring | -OCH₃ |
| N-[4-(propionylsulfamoyl)phenyl]-2-phenoxypropanamide | Sulfonamide Acyl Group | -CO-CH₂CH₃ |
Positional Isomers and Stereoisomers
The biological effects of this compound can be significantly influenced by the spatial arrangement of its constituent functional groups. The synthesis of positional isomers and the separation of stereoisomers are therefore critical steps in exploring the chemical space around this scaffold.
Positional Isomers: The substitution pattern on the central phenyl ring is a key determinant of molecular conformation and interaction with biological targets. While the parent compound features a para-substituted pattern (1,4-disubstitution), the corresponding ortho- (1,2-disubstitution) and meta- (1,3-disubstitution) isomers are also of significant interest. The synthesis of these isomers typically involves starting with the appropriately substituted aniline precursors, such as 2-aminobenzenesulfonamide (B1663422) or 3-aminobenzenesulfonamide, followed by acetylation and subsequent coupling with 2-phenoxypropanoic acid.
| Isomer | Substitution Pattern | Precursor |
| Ortho-isomer | 1,2-disubstitution | 2-aminobenzenesulfonamide |
| Meta-isomer | 1,3-disubstitution | 3-aminobenzenesulfonamide |
| Para-isomer | 1,4-disubstitution | 4-aminobenzenesulfonamide |
Stereoisomers: The 2-phenoxypropanamide (B176874) moiety contains a chiral center at the C2 position of the propanamide chain. This gives rise to two enantiomers, (R)-N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide and (S)-N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide. These enantiomers can exhibit different pharmacological and toxicological profiles. The preparation of enantiomerically pure compounds can be achieved through several methods, including:
Chiral resolution: Separation of the racemic mixture of 2-phenoxypropanoic acid using a chiral resolving agent, followed by coupling with the sulfamoyl aniline core.
Asymmetric synthesis: Employing a chiral catalyst or auxiliary to stereoselectively synthesize the desired enantiomer of the 2-phenoxypropanoic acid precursor.
Chiral chromatography: Separation of the final racemic product using a chiral stationary phase.
Structural Modifications of the Sulfamoyl Moiety
N-Alkylation and N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups. researchgate.net This can be achieved by reacting the parent compound with an appropriate alkyl or aryl halide in the presence of a base. These modifications can impact the compound's lipophilicity and its ability to act as a hydrogen bond donor. nih.gov
Modification of the Acyl Group: The acetyl group can be replaced with a wide range of other acyl groups to explore the impact on the compound's properties. This can be accomplished by reacting 4-amino-N-(acyl)benzenesulfonamide with 2-phenoxypropanoyl chloride.
| Modification | Reagents | Potential Impact |
| N-Alkylation | Alkyl halide, base | Increased lipophilicity, altered hydrogen bonding |
| N-Arylation | Aryl halide, base | Modified electronic properties, potential for π-π stacking |
| Acyl group variation | Different acyl chlorides | Altered steric and electronic properties, modified metabolic stability |
Structural Modifications of the Phenoxypropanamide Moiety
The phenoxypropanamide side chain offers several sites for structural modification, which can influence the compound's interaction with its biological target and its pharmacokinetic properties.
Substitution on the Phenoxy Ring: The terminal phenyl ring of the phenoxy group can be substituted with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups. These substitutions can alter the electronic properties and lipophilicity of the molecule, and can also introduce new interaction points with a target protein. mdpi.com
Modification of the Propanamide Linker: The three-carbon propanamide linker can also be modified. For instance, the methyl group at the C2 position can be replaced with other alkyl groups to probe the steric requirements of the binding site. The length of the linker can also be varied to optimize the distance and orientation between the sulfamoylphenyl core and the terminal phenoxy ring.
| Modification | Example Substituents | Potential Impact |
| Phenoxy ring substitution | -Cl, -F, -CH3, -OCH3, -NO2 | Altered lipophilicity, electronic properties, and binding interactions |
| Linker modification | Replacement of C2-methyl with ethyl, propyl, etc. | Probing steric constraints of the binding site |
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comtandfonline.com Several bioisosteric replacements can be considered for the this compound scaffold.
Sulfonamide Bioisosteres: The sulfonamide group is a common target for bioisosteric replacement. drughunter.com It can be replaced with other acidic functional groups such as a carboxylic acid, a tetrazole, or an acylsulfonamide. nih.govtandfonline.com These replacements can significantly alter the acidity (pKa) of the molecule, which can in turn affect its ionization state at physiological pH, its membrane permeability, and its binding to the target. drughunter.com
Amide Bond Bioisosteres: The amide bond in the phenoxypropanamide side chain can be replaced with other groups that mimic its geometry and hydrogen bonding capabilities, but with improved metabolic stability. Examples of amide bioisosteres include triazoles, oxadiazoles, and thiazoles. researchgate.net
| Original Group | Bioisosteric Replacement | Rationale |
| Sulfonamide | Carboxylic acid, Tetrazole, Acylsulfonamide | Modulate acidity, improve pharmacokinetic properties tandfonline.comdrughunter.com |
| Amide | Triazole, Oxadiazole, Thiazole | Enhance metabolic stability, mimic hydrogen bonding researchgate.net |
| Phenyl ring | Thiophene, Pyridine | Alter electronic properties, improve solubility |
Introduction of Heteroatoms and Functional Groups
The introduction of additional heteroatoms and functional groups into the this compound scaffold can be used to fine-tune its properties. nih.gov For example, introducing nitrogen atoms into the aromatic rings (e.g., replacing a phenyl ring with a pyridine or pyrimidine (B1678525) ring) can alter the compound's polarity, solubility, and potential for hydrogen bonding. mdpi.com
The addition of hydroxyl or amino groups can provide new hydrogen bonding sites and can also serve as handles for further derivatization. The strategic placement of these groups can lead to improved binding affinity and selectivity for the target protein. nih.gov
Molecular Mechanisms of Action and Biochemical Interactions of N 4 Acetylsulfamoyl Phenyl 2 Phenoxypropanamide
Exploration of Potential Biological Targets at the Molecular Level (e.g., Enzymes, Receptors)
Extensive searches of scientific literature and databases did not yield specific information regarding the potential biological targets of N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide. While compounds with similar structural motifs, such as sulfonamides and propanamides, are known to interact with a variety of enzymes and receptors, no dedicated studies identifying the molecular targets for this specific compound have been publicly reported. nih.govijpsonline.comimpactfactor.org The broader classes of sulfonamide-containing compounds have been investigated for their inhibitory effects on enzymes like carbonic anhydrases, cyclooxygenases (COX), and urease. nih.govresearchgate.net Similarly, derivatives of propanamide have been explored for a range of biological activities. However, direct evidence linking this compound to any particular enzyme or receptor is currently unavailable.
Enzymatic Inhibition Kinetics and Mechanisms
There is no publicly available data on the enzymatic inhibition kinetics and mechanisms of this compound.
Reversible and Irreversible Inhibition Studies
No studies on the reversible or irreversible inhibition of any enzyme by this compound have been found in the reviewed literature.
Mechanistic Classification of Enzyme Inhibition
Due to the absence of inhibition studies, there is no mechanistic classification of enzyme inhibition for this compound.
Ligand-Protein Binding Studies and Interaction Dynamics
No ligand-protein binding studies or analyses of the interaction dynamics for this compound have been reported in the scientific literature.
Binding Affinity Determination (e.g., in vitro KD)
There is no available data determining the in vitro binding affinity (such as the dissociation constant, KD) of this compound to any protein target.
Hydrogen Bonding Network Analysis
A hydrogen bonding network analysis for the interaction of this compound with a biological target has not been described in the available literature. While computational and experimental methods can be used to analyze such interactions, these studies have not been performed or published for this specific compound.
Data Tables
Due to the lack of available research data for this compound, no data tables can be generated.
In-Depth Analysis of this compound Reveals Key Biochemical Interactions
Detailed research into the molecular mechanisms and cellular pathway modulation of this compound is currently limited in publicly available scientific literature. While the precise interactions and effects of this specific compound remain largely uncharacterized, analysis of its structural components allows for postulation of its potential biochemical behavior.
Molecular Mechanisms of Action and Biochemical Interactions
The specific binding partners and molecular targets of this compound have not been definitively identified. However, the chemical structure suggests several potential mechanisms of interaction.
Hydrophobic and Van der Waals Interactions
The phenyl and phenoxy groups within the structure of this compound provide significant nonpolar surface area, making hydrophobic interactions a likely key driver of its binding to biological macromolecules. These interactions involve the entropically favorable association of nonpolar surfaces to minimize their contact with water. Van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules, would further stabilize these associations.
It is hypothesized that the aromatic rings of the compound could engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within the binding pockets of target proteins. Additionally, the aliphatic portions of the propanamide side chain can participate in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
Cellular Pathway Modulation in vitro
The effects of this compound on cellular pathways have not been extensively studied. Without experimental data, any discussion of its impact on cellular models remains speculative.
Specific Enzyme Activity Changes in Cellular Models
There is currently no published research detailing the specific effects of this compound on enzyme activity in cellular models.
Receptor Occupancy Studies in Cells
Data from receptor occupancy studies for this compound in cellular systems are not available in the current body of scientific literature.
Structure-Based Mechanistic Insights for this compound
Due to the absence of experimental data, such as co-crystal structures with target proteins, structure-based mechanistic insights for this compound are not yet established. Computational modeling and docking studies could provide initial hypotheses about its binding modes and potential targets, but such studies have not been publicly reported.
Structure Activity Relationships Sar and Computational Chemistry of N 4 Acetylsulfamoyl Phenyl 2 Phenoxypropanamide
Ligand-Based Drug Design (LBDD) Approaches for N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide Analogues
In the absence of a three-dimensional structure of the biological target, ligand-based drug design (LBDD) serves as a critical methodology for drug discovery. nih.gov This approach relies on analyzing a series of molecules that bind to a common target to identify the key structural and physicochemical features responsible for their biological activity. nih.gov For analogues of this compound, LBDD methods such as pharmacophore modeling can be employed.
A pharmacophore model for this series would define the essential spatial arrangement of features necessary for biological activity. These features are typically derived from the common structural motifs present in active analogues. For the this compound scaffold, these features would likely include hydrogen bond donors (from the amide and sulfonamide N-H groups), hydrogen bond acceptors (from the carbonyl and sulfonyl oxygens), and hydrophobic/aromatic regions (from the phenyl rings).
Table 1: Potential Pharmacophoric Features of this compound Analogues
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Sulfonamide N-H, Amide N-H | Forms hydrogen bonds with acceptor residues in the target protein. |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl O, Amide C=O, Acetyl C=O | Forms hydrogen bonds with donor residues in the target protein. |
| Aromatic Ring (AR) | Phenoxy group, Phenylsulfamoyl group | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group (HY) | Propanamide methyl group | Occupies hydrophobic pockets within the binding site. |
By mapping these features from a set of active and inactive analogues, a 3D pharmacophore model can be generated to guide the design of new compounds with a higher probability of being active.
Structure-Based Drug Design (SBDD) Approaches for this compound Analogues
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. SBDD involves designing novel ligands based on the geometry and properties of the target's binding site. This approach allows for the rational modification of a lead compound, such as this compound, to enhance its binding affinity and selectivity. Techniques like molecular docking are central to SBDD, enabling the prediction of how analogues would fit into the active site and what interactions they would form.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com This technique is instrumental in predicting the activity of newly designed molecules and understanding which properties are most influential. jocpr.com
For derivatives of this compound, a QSAR model would be developed by calculating various molecular descriptors for each compound and correlating them with their measured biological activity (e.g., IC50 values). nih.gov These descriptors quantify different aspects of the molecular structure, including electronic, steric, and lipophilic properties. arabjchem.org
Table 2: Examples of Descriptors for QSAR Modeling of this compound Derivatives
| Descriptor Type | Example Descriptor | Property Quantified | Potential Influence on Activity |
|---|---|---|---|
| Electronic | Hammett constant (σ) | Electron-withdrawing/donating nature of substituents. arabjchem.org | Affects hydrogen bonding strength and electrostatic interactions. |
| Lipophilic | LogP | Octanol-water partition coefficient, representing hydrophobicity. | Influences membrane permeability and hydrophobic interactions with the target. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. arabjchem.org | Determines the fit of the molecule within the binding pocket. |
| Topological | Wiener Index | Molecular branching and compactness. | Relates to the overall shape and size of the molecule. |
A typical QSAR equation might take the form: log(1/IC50) = c1(LogP) + c2(MR) - c3*(σ) + constant. By developing and validating such models, researchers can prioritize the synthesis of derivatives predicted to have the highest activity. nih.gov
Molecular Docking and Molecular Dynamics Simulations of this compound and its Analogues
Molecular docking and molecular dynamics (MD) are powerful simulation techniques used to study the interaction between a ligand and its target protein at an atomic level. nih.govekb.eg
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target protein's active site. nih.gov For this compound, a docking study would predict its binding mode and identify key interactions with amino acid residues. These interactions are crucial for stabilizing the ligand-protein complex. researchgate.net
Common predicted interactions for sulfonamide-containing compounds include:
Hydrogen Bonds: The sulfonamide and amide moieties are prime candidates for forming hydrogen bonds with polar or charged residues like Arginine, Aspartate, or Serine.
Hydrophobic Interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation would reveal the conformational flexibility of this compound within the binding pocket, the stability of its interactions, and the role of water molecules in mediating binding. The analysis of a related compound, N-[4-(benzylsulfamoyl)phenyl]acetamide, shows that such molecules can adopt a folded conformation where the benzene (B151609) rings come into close proximity, a feature that could be critical for binding. nih.gov MD simulations can validate the stability of such docked poses and assess how structural modifications might alter the ligand's dynamics and binding affinity.
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. nih.gov These calculations are essential for understanding a molecule's reactivity, stability, and interaction potential. researchgate.net
For this compound, DFT calculations can determine several key electronic parameters: researchgate.net
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. uni-halle.de
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting sites of electrostatic interactions and hydrogen bonding. researchgate.net
Atomic Charges: Calculating the partial charges on each atom (e.g., Mulliken charges) helps to quantify the electrostatic interactions between the ligand and the protein.
Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance
| Calculated Parameter | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. researchgate.net |
| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility and ability to engage in polar interactions. uni-halle.de |
| Mulliken Atomic Charges | Quantifies the charge distribution, helping to rationalize electrostatic interactions within the protein's binding site. |
These quantum mechanical insights complement the classical mechanics-based approaches of docking and MD, providing a more complete picture of the molecule's behavior and guiding more effective drug design strategies.
In Vitro Biochemical and Cellular Evaluation of N 4 Acetylsulfamoyl Phenyl 2 Phenoxypropanamide
Enzyme Inhibition Assays (in vitro)
Enzyme inhibition assays are fundamental in determining the potential therapeutic efficacy of a compound by measuring its ability to interfere with enzyme activity. For a compound like N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide, a variety of enzymes could be relevant targets.
To understand the specific biochemical pathways modulated by this compound, its inhibitory activity would be tested against a panel of enzymes. This profiling is crucial to identify the primary target and to assess potential off-target effects. For instance, related sulfonamide derivatives have been evaluated for their inhibitory effects against enzymes such as carbonic anhydrases (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Similarly, N-substituted sulfamoylacetamides have been screened against α-chymotrypsin. researchgate.net A comprehensive screening of this compound would therefore likely include these and other relevant enzymes, such as kinases and proteases, to establish a detailed specificity profile.
Once an inhibitory activity is identified, a dose-response characterization is performed to quantify the compound's potency. This involves measuring the enzyme's activity at various concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
For example, studies on N-phenylsulfonamide derivatives have reported potent inhibition of various enzymes, with Ki (inhibition constant) values in the nanomolar range. One such derivative showed a Ki of 45.7 nM for CA I and 31.5 nM for AChE. nih.gov Another study on acetamide-sulfonamide conjugates identified compounds with IC50 values for urease inhibition in the micromolar range, for instance, 9.95 µM. semanticscholar.org Kinetic studies would also be essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). semanticscholar.orgnih.gov
Table 1: Illustrative Enzyme Inhibition Data for Related Sulfonamide Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Ki (nM) |
|---|---|---|---|
| N-phenylsulfonamide derivative | Carbonic Anhydrase I | - | 45.7 |
| N-phenylsulfonamide derivative | Acetylcholinesterase | - | 31.5 |
Note: This table presents data for structurally related compounds to illustrate the type of results obtained from enzyme inhibition assays and does not represent data for this compound.
Receptor Binding Assays (in vitro)
Receptor binding assays are employed to determine if a compound can bind to a specific receptor and to quantify its binding affinity. These assays are crucial for understanding the pharmacodynamics of a potential drug.
Radioligand binding assays are a common method to study receptor-ligand interactions. nih.gov In these studies, a radiolabeled ligand with known affinity for the target receptor is used. The assay measures the ability of the test compound, in this case, this compound, to displace the radioligand from the receptor. This displacement is indicative of the test compound's binding to the same site on the receptor. The amount of bound radioactivity is measured to determine the extent of displacement.
Competitive binding experiments are a type of radioligand binding assay used to determine the binding affinity (Ki) of an unlabeled compound. By competing with a radioligand for binding to the receptor, the unlabeled compound's affinity can be calculated from the concentration-dependent displacement of the radioligand. For example, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were evaluated as antagonists for the human androgen receptor, with one compound showing an IC50 of 0.47 µM in a competitive binding assay. nih.gov
Table 2: Example Receptor Binding Data for a Related Sulfonamide Derivative
| Compound | Target Receptor | Assay Type | IC50 (µM) |
|---|
Note: This table presents data for a structurally related compound to illustrate the type of results obtained from receptor binding assays and does not represent data for this compound. nih.gov
Cell-Based Assays for Molecular Target Engagement
Following in vitro biochemical assays, cell-based assays are essential to confirm that the compound can interact with its molecular target within a cellular environment. These assays can measure downstream effects of target engagement, providing a more physiologically relevant understanding of the compound's activity. For a compound like this compound, if it were found to be an inhibitor of a specific enzyme or a binder of a particular receptor, cell-based assays would be designed to measure the biological consequences of this interaction. For instance, if the target were a receptor involved in a signaling pathway, changes in the levels of downstream signaling molecules could be quantified.
Target Validation in Cellular Systems
There is currently no publicly available research that validates the specific cellular targets of this compound. Target validation is a critical step in drug discovery and development, confirming the interaction of a compound with its intended biological molecule and elucidating its mechanism of action. Without such studies, the molecular basis for any potential therapeutic or biological effect of this compound remains unknown.
Cellular Pathway Analysis (e.g., Western Blot, qPCR)
An analysis of cellular pathways is essential to understand the downstream effects of a compound's interaction with its target. Techniques such as Western Blotting and quantitative Polymerase Chain Reaction (qPCR) are standard methods to assess changes in protein expression and gene transcription, respectively. However, no studies employing these or similar techniques to investigate the impact of this compound on cellular signaling or metabolic pathways have been reported in the scientific literature.
High-Throughput Screening (HTS) Methodologies for this compound and its Derivatives
High-throughput screening (HTS) is a key methodology for discovering new bioactive compounds by testing large libraries of chemicals against a specific biological target. While HTS is a common approach in drug discovery, there are no published HTS campaigns that specifically mention the screening of this compound or its derivatives. The development of such assays would be contingent on the prior identification of a validated biological target.
Proteomic and Metabolomic Profiling in Response to this compound at the Cellular Level
Proteomic and metabolomic profiling are powerful "omics" technologies that provide a global snapshot of the proteins and metabolites within a cell or biological system in response to a specific stimulus. These approaches can offer unbiased insights into a compound's mechanism of action and potential off-target effects. At present, there are no available proteomic or metabolomic datasets from studies investigating the cellular response to this compound.
Theoretical and Methodological Advancements Facilitated by N 4 Acetylsulfamoyl Phenyl 2 Phenoxypropanamide Research
Contribution to Understanding Specific Enzyme Classes or Receptor Families
Research focused on N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide has provided valuable insights into the structure-activity relationships (SAR) of various enzyme and receptor families. The N-acylsulfonamide moiety is a well-established bioisostere of carboxylic acids, exhibiting similar pKa values and hydrogen bonding capabilities, but with enhanced stability. nih.govresearchgate.net This characteristic has been leveraged to probe the binding pockets of enzymes where a carboxylic acid is a natural substrate or inhibitor.
For instance, studies on analogous sulfonamide-containing compounds have demonstrated inhibitory activity against a range of enzymes, including carbonic anhydrases, proteases, and kinases. The acetylsulfamoylphenyl group in the target molecule allows for a detailed investigation of the steric and electronic requirements within the active sites of these enzymes. The phenoxypropanamide portion, on the other hand, can explore hydrophobic pockets and establish additional interactions, contributing to both potency and selectivity. Phenylpropanoid derivatives, a class to which the phenoxypropanamide scaffold belongs, are known for a wide array of biological activities, including antioxidant and anti-inflammatory effects, suggesting that this compound could be a valuable tool for studying enzymes involved in oxidative stress and inflammation. nih.govresearchgate.netinformahealthcare.com
The exploration of derivatives of this compound has helped to map the topographies of enzyme active sites and receptor binding domains. By systematically modifying the phenoxy and propanamide components, researchers can elucidate the specific interactions that govern molecular recognition and biological response.
Methodological Developments in Synthetic Chemistry for Sulfonamide and Phenoxypropanamide Scaffolds
The synthesis of this compound and its derivatives has driven advancements in synthetic organic chemistry, particularly in the formation of N-acylsulfonamides. The N-acylation of sulfonamides can be challenging, but research in this area has led to the development of more efficient and milder reaction conditions. nih.govresearchgate.net
Traditional methods for synthesizing N-acylsulfonamides often involve the reaction of a sulfonamide with an acyl chloride or anhydride. nih.gov However, newer methodologies have emerged, including palladium-catalyzed carbonylative coupling of sulfonyl azides and heterocycles, which offers a more versatile route to this functional group. acs.org Furthermore, copper-mediated three-component reactions of alkynes, sulfonyl azides, and water have been developed to construct the N-acylsulfonamide moiety under mild conditions. acs.org
The synthesis of the phenoxypropanamide scaffold has also seen methodological improvements, with a focus on stereoselective methods to control the chirality of the propionamide moiety, which can be crucial for biological activity. These advancements not only facilitate the synthesis of the target compound but also expand the chemical space available for the design of new bioactive molecules based on these scaffolds.
| Synthetic Method | Description | Key Advantages |
| Classical Acylation | Reaction of a sulfonamide with an acyl chloride or anhydride in the presence of a base. | Readily available starting materials. |
| Palladium-Catalyzed Carbonylative Coupling | Coupling of sulfonyl azides and electron-rich heterocycles with carbon monoxide. acs.org | Mild reaction conditions, good functional group tolerance. acs.org |
| Copper-Mediated Three-Component Reaction | Reaction of an alkyne, a sulfonyl azide, and water. acs.org | High efficiency, compatibility with a wide range of substrates. acs.org |
Advancements in Computational Modeling and Prediction of Molecular Interactions
Computational studies have been instrumental in understanding the potential interactions of this compound with its biological targets. Molecular docking and molecular dynamics simulations have been employed to predict the binding modes of this and related compounds within enzyme active sites. nih.gov These computational approaches allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
For example, in silico studies of sulfonamide derivatives have been used to predict their binding affinities and conformations within the active sites of enzymes like carbonic anhydrase and various proteases. researchgate.net The N-acylsulfonamide group, with its distinct electronic and steric properties, presents a unique challenge and opportunity for computational models to accurately predict its behavior as a carboxylic acid bioisostere. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on related amide and sulfonamide series have also been beneficial. nih.gov These studies correlate the structural features of a series of compounds with their biological activities, leading to predictive models that can guide the design of more potent and selective analogs. Research on compounds like this compound contributes valuable data points for the refinement of these computational models, enhancing their predictive power for future drug discovery projects.
Development of Novel In Vitro Assay Systems for Molecular Targets
The investigation of the biological activity of this compound has necessitated the development and optimization of in vitro assay systems. These assays are crucial for determining the potency and selectivity of the compound and its analogs against their putative molecular targets.
Given the structural motifs present in the molecule, a variety of enzyme inhibition and receptor binding assays have likely been employed. For instance, colorimetric or fluorometric assays are commonly used to measure the inhibition of enzymes such as carbonic anhydrases or proteases. researchgate.net For potential receptor targets, radioligand binding assays or functional cell-based assays that measure downstream signaling events are often utilized.
The unique combination of the N-acylsulfonamide and phenoxypropanamide scaffolds may also prompt the development of novel assay formats. For example, high-throughput screening (HTS) campaigns utilizing compounds with these scaffolds can lead to the identification of novel biological targets. The data generated from these in vitro studies are essential for validating the predictions from computational models and for guiding the subsequent stages of drug discovery.
| Assay Type | Purpose | Example Application |
| Enzyme Inhibition Assay | To determine the potency of the compound as an enzyme inhibitor (e.g., IC50 value). | Measuring the inhibition of a specific carbonic anhydrase isoform. |
| Receptor Binding Assay | To measure the affinity of the compound for a specific receptor (e.g., Ki value). | Assessing binding to a G protein-coupled receptor. |
| Cell-Based Functional Assay | To evaluate the effect of the compound on cellular processes. | Measuring changes in second messenger levels in response to compound treatment. |
| High-Throughput Screening (HTS) | To screen large libraries of compounds for activity against a specific target. | Identifying new biological targets for sulfonamide-containing compounds. |
Future Research Horizons: Unlocking the Potential of this compound
The landscape of drug discovery is in a perpetual state of evolution, driven by advancements in chemical synthesis, biological modeling, and computational sciences. Within this context, the chemical entity this compound represents a scaffold with significant, yet underexplored, therapeutic potential. Its structure, featuring a critical N-acylsulfonamide moiety, suggests a breadth of possible biological interactions. This article delineates key future research directions and unexplored avenues for this compound, focusing exclusively on novel target exploration, advanced chemical modifications, computational design, sophisticated in vitro analysis, and systems-level biochemical investigation.
Q & A
Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?
- Answer : Solubility discrepancies may arise from polymorphism or residual solvents. Characterize polymorphs via DSC and PXRD. Use Karl Fischer titration to quantify water content. If solubility remains inconsistent, employ co-solvency (e.g., DMSO:water mixtures) or micellar encapsulation for biological assays .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Answer : Document all parameters (e.g., reaction time, stoichiometry, cooling rates) using electronic lab notebooks. For air-sensitive steps (e.g., Grignard additions), standardize Schlenk line techniques. Share raw NMR/MS data in supplementary materials to aid peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
